molecular formula C11H13N3 B2829411 1,4-Dimethyl-5-phenylimidazol-2-amine CAS No. 755696-85-6

1,4-Dimethyl-5-phenylimidazol-2-amine

Cat. No.: B2829411
CAS No.: 755696-85-6
M. Wt: 187.246
InChI Key: DHTSJNFEOYVYIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethyl-5-phenylimidazol-2-amine is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-5-phenylimidazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of imidazole derivatives often employs one-pot synthesis methods that are efficient and cost-effective. For example, the use of room temperature ionic liquids as solvents can facilitate the synthesis of triaryl imidazoles without the need for added catalysts . These methods offer excellent yields and simple work-up procedures, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-5-phenylimidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: Electrophilic substitution reactions can introduce various substituents at the nitrogen atoms or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce various substituted imidazoles.

Scientific Research Applications

1,4-Dimethyl-5-phenylimidazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-5-phenylimidazol-2-amine involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-5-phenylimidazol-2-amine
  • 1,4-Dimethyl-5-(4-methylphenyl)imidazol-2-amine
  • 1,4-Dimethyl-5-(4-chlorophenyl)imidazol-2-amine

Uniqueness

1,4-Dimethyl-5-phenylimidazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Properties

IUPAC Name

1,4-dimethyl-5-phenylimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-8-10(14(2)11(12)13-8)9-6-4-3-5-7-9/h3-7H,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTSJNFEOYVYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=N1)N)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.